Cas no 2171286-66-9 (2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-1H-pyrazol-1-yl}acetic acid)

2171286-66-9 structure
Nome do Produto:2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-1H-pyrazol-1-yl}acetic acid
2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-1H-pyrazol-1-yl}acetic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-1H-pyrazol-1-yl}acetic acid
- EN300-1532231
- 2-{4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1H-pyrazol-1-yl}acetic acid
- 2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1H-pyrazol-1-yl}acetic acid
- EN300-1532729
- 2171283-62-6
- 2172250-25-6
- 2-{4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1H-pyrazol-1-yl}acetic acid
- EN300-1532414
- 2171286-66-9
-
- Inchi: 1S/C25H24N4O5/c30-23(31)13-29-12-17(11-26-29)27-24(32)15-9-16(10-15)28-25(33)34-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,11-12,15-16,22H,9-10,13-14H2,(H,27,32)(H,28,33)(H,30,31)
- Chave InChI: DSVAZAABIKHQKC-UHFFFAOYSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CC(C(NC2C=NN(CC(=O)O)C=2)=O)C1)=O
Propriedades Computadas
- Massa Exacta: 460.17466988g/mol
- Massa monoisotópica: 460.17466988g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 34
- Contagem de Ligações Rotativas: 8
- Complexidade: 750
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 123Ų
- XLogP3: 2.5
2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-1H-pyrazol-1-yl}acetic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1532231-0.05g |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1H-pyrazol-1-yl}acetic acid |
2171286-66-9 | 0.05g |
$2829.0 | 2023-07-10 | ||
Enamine | EN300-1532231-10.0g |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1H-pyrazol-1-yl}acetic acid |
2171286-66-9 | 10.0g |
$14487.0 | 2023-07-10 | ||
Enamine | EN300-1532231-50mg |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1H-pyrazol-1-yl}acetic acid |
2171286-66-9 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1532231-2.5g |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1H-pyrazol-1-yl}acetic acid |
2171286-66-9 | 2.5g |
$6602.0 | 2023-07-10 | ||
Enamine | EN300-1532231-100mg |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1H-pyrazol-1-yl}acetic acid |
2171286-66-9 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1532231-0.5g |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1H-pyrazol-1-yl}acetic acid |
2171286-66-9 | 0.5g |
$3233.0 | 2023-07-10 | ||
Enamine | EN300-1532231-250mg |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1H-pyrazol-1-yl}acetic acid |
2171286-66-9 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1532231-1.0g |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1H-pyrazol-1-yl}acetic acid |
2171286-66-9 | 1.0g |
$3368.0 | 2023-07-10 | ||
Enamine | EN300-1532231-5.0g |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1H-pyrazol-1-yl}acetic acid |
2171286-66-9 | 5.0g |
$9769.0 | 2023-07-10 | ||
Enamine | EN300-1532231-500mg |
2-{4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]-1H-pyrazol-1-yl}acetic acid |
2171286-66-9 | 500mg |
$3233.0 | 2023-09-26 |
2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-1H-pyrazol-1-yl}acetic acid Literatura Relacionada
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
2171286-66-9 (2-{4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamido-1H-pyrazol-1-yl}acetic acid) Produtos relacionados
- 300556-68-7(methyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate)
- 1782045-68-4(ethyl 2-(3-aminooxetan-3-yl)acetate hydrochloride)
- 223138-33-8(N-(3-Amino-2-methylphenyl)benzamide)
- 2680790-12-7(2,5-dimethyl-1-1-(2,2,2-trifluoroacetyl)azetidin-3-yl-1H-pyrrole-3-carboxylic acid)
- 38376-70-4(Benzenemethanol, α-(2-ethenylcyclopropyl)-)
- 1558013-39-0(tert-butyl 3-(2-amino-1-hydroxypropan-2-yl)piperidine-1-carboxylate)
- 882079-84-7(N-(2-nitrophenyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)acetamide)
- 2034266-73-2(4-tert-butyl-N-[2-oxo-2-[3-(triazol-1-yl)azetidin-1-yl]ethyl]benzenesulfonamide)
- 2228201-12-3(2-(2-amino-1H-imidazol-5-yl)-6-ethoxyphenol)
- 64404-11-1(2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl chloride)
Fornecedores recomendados
Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel

PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente

Taian Jiayue Biochemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Shanghai Aoguang Biotechnology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
